2-(2,5-Dimethoxyphenylamino)ethanol
Overview
Description
“2-(2,5-Dimethoxyphenylamino)ethanol” is a chemical compound with the molecular formula C10H15NO3 . It belongs to the class of phenethylamines, which includes psychoactive substances like mescaline and MDMA. However, it is a non-psychoactive compound and is not known to have any recreational use. Instead, it is primarily used as a research chemical due to its unique properties that make it a promising candidate for various scientific applications.
Synthesis Analysis
The synthesis of “2-(2,5-Dimethoxyphenylamino)ethanol” can be achieved using a variety of methods, including reductive amination and electrophilic substitution . The final product is typically purified using recrystallization or column chromatography .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethoxyphenylamino)ethanol” is characterized by the presence of a phenyl ring substituted with two methoxy groups and an aminoethanol group . The InChI string representation of the molecule is InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3
.
Chemical Reactions Analysis
As a phenethylamine derivative, “2-(2,5-Dimethoxyphenylamino)ethanol” may undergo reactions typical of this class of compounds. However, specific chemical reactions involving this compound have not been reported in the literature .
Physical And Chemical Properties Analysis
“2-(2,5-Dimethoxyphenylamino)ethanol” is a white, crystalline powder. It has a molecular weight of 197.23 g/mol . It is soluble in a wide range of solvents including water, ethanol, and ether. The compound is relatively stable under normal conditions and is not known to be highly reactive.
Scientific Research Applications
Antioxidant Activity
Studies have shown that 2-(2,5-Dimethoxyphenylamino)ethanol exhibits antioxidant properties, which could be beneficial in preventing and treating oxidative stress-related conditions, including diabetes, cancer, and cardiovascular diseases .
Proteomics Research
The compound is utilized in proteomics research due to its unique properties. It aids in the study of protein expression and function within various biological systems .
Molecular Formula Studies
The molecular formula of C10H15NO3 provides insights into the compound’s structure and potential reactivity, which is essential for various chemical analyses and research applications .
Mechanism of Action
The mechanism of action of “2-(2,5-Dimethoxyphenylamino)ethanol” is not well-studied. As a phenethylamine derivative, it may interact with various neurotransmitter systems, but this is purely speculative and would require further research .
Safety and Hazards
The safety and hazards associated with “2-(2,5-Dimethoxyphenylamino)ethanol” are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .
Future Directions
properties
IUPAC Name |
2-(2,5-dimethoxyanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDGJWIQNKTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443384 | |
Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28226-20-2 | |
Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28226-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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